molecular formula C8H4BrN3O3 B12842949 6-Bromo-3-nitro-1,5-naphthyridin-4-ol

6-Bromo-3-nitro-1,5-naphthyridin-4-ol

Cat. No.: B12842949
M. Wt: 270.04 g/mol
InChI Key: ZYBSJYQKQVLHSP-UHFFFAOYSA-N
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Description

6-Bromo-3-nitro-1,5-naphthyridin-4-ol is a halogenated and nitrated derivative of the 1,5-naphthyridine scaffold, a bicyclic aromatic heterocycle with two nitrogen atoms. The compound features a bromine atom at position 6, a nitro group at position 3, and a hydroxyl group at position 4. Its molecular formula is C₈H₄BrN₃O₃, with a calculated molecular weight of 269.9 g/mol. The bromine and nitro substituents render the compound electron-deficient, making it reactive toward nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The hydroxyl group enhances solubility in polar solvents and enables hydrogen bonding, which may influence its biological interactions .

Properties

Molecular Formula

C8H4BrN3O3

Molecular Weight

270.04 g/mol

IUPAC Name

6-bromo-3-nitro-1H-1,5-naphthyridin-4-one

InChI

InChI=1S/C8H4BrN3O3/c9-6-2-1-4-7(11-6)8(13)5(3-10-4)12(14)15/h1-3H,(H,10,13)

InChI Key

ZYBSJYQKQVLHSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC=C(C2=O)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-nitro-1,5-naphthyridin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Bromination: The bromine atom can be introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.

    Cyclization: The formation of the naphthyridine ring system can be accomplished through cyclization reactions involving appropriate starting materials and conditions.

Industrial Production Methods

Industrial production of 6-Bromo-3-nitro-1,5-naphthyridin-4-ol may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Bromine Position

The bromine atom at position 6 undergoes substitution reactions with nucleophiles due to activation by the electron-withdrawing nitro group at position 3.

Key Reactions:

Reaction TypeReagents/ConditionsProductYieldSource
Amine substitutionNH<sub>3</sub>/CuI, DMF, 100°C6-Amino-3-nitro-1,5-naphthyridin-4-ol72%
MethoxylationNaOMe, DMSO, 80°C6-Methoxy-3-nitro-1,5-naphthyridin-4-ol65%
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid6-Aryl-3-nitro-1,5-naphthyridin-4-ol58–68%

Mechanistic Insight :
The nitro group enhances the electrophilicity of the adjacent bromine, facilitating attack by nucleophiles like amines or alkoxides. Cross-coupling reactions (e.g., Suzuki) leverage palladium catalysts to replace bromine with aryl groups .

Functionalization of the Hydroxyl Group

The hydroxyl group at position 4 participates in substitution or protection reactions.

Key Reactions:

Reaction TypeReagents/ConditionsProductYieldSource
ChlorinationPOCl<sub>3</sub>, reflux4-Chloro-6-bromo-3-nitro-1,5-naphthyridine85%
TosylationTosyl chloride, pyridine4-Tosyl-6-bromo-3-nitro-1,5-naphthyridine78%

Applications :
Chlorination with POCl<sub>3</sub> is a critical step in synthesizing intermediates for imidazoquinoline derivatives with immunomodulatory properties .

Reduction of the Nitro Group

The nitro group at position 3 can be selectively reduced to an amine, enabling further derivatization.

Key Reaction:

Reagents/ConditionsProductYieldSource
H<sub>2</sub>/Pd-C, ethanol3-Amino-6-bromo-1,5-naphthyridin-4-ol90%

Mechanistic Insight :
Catalytic hydrogenation reduces the nitro group to an amine without affecting the bromine or hydroxyl groups, enabling subsequent diazotization or amide formation .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes limited electrophilic substitution, but halogenation is feasible under controlled conditions.

Example:

Reaction TypeReagents/ConditionsProductYieldSource
BrominationBr<sub>2</sub>, FeCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>6,8-Dibromo-3-nitro-1,5-naphthyridin-4-ol40%

Note :
Additional bromination occurs at position 8 due to the directing effects of existing substituents .

Metal-Complexation Reactions

The nitrogen-rich structure facilitates coordination with transition metals.

Example:

Reagents/ConditionsProductApplicationSource
Cu(NO<sub>3</sub>)<sub>2</sub>, EtOHCu(II)-naphthyridine complexCatalytic oxidation

Properties :
These complexes exhibit enhanced catalytic activity in oxidation reactions .

Photocatalytic Reactions

Visible-light-driven reactions enable sustainable functionalization.

Example:

Reagents/ConditionsProductYieldSource
Rhodamine 6G, visible lightFused dibenzo-naphthyridine derivatives60–75%

Mechanism :
A radical anion intermediate forms under light irradiation, enabling cross-coupling with aryl bromides .

Scientific Research Applications

6-Bromo-3-nitro-1,5-naphthyridin-4-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-nitro-1,5-naphthyridin-4-ol and its derivatives depends on their specific biological targets and pathways. For example, compounds with similar structures have been shown to interact with enzymes, receptors, or DNA, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,5-Naphthyridine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
6-Bromo-3-nitro-1,5-naphthyridin-4-ol Not provided C₈H₄BrN₃O₃ 269.9 (calc.) Medicinal chemistry intermediate
6-Chloro-3-nitro-1,5-naphthyridin-4-ol 1366050-42-1 C₈H₄ClN₃O₃ 225.59 Research use, nucleophilic substitution
4-Iodo-1,5-naphthyridin-3-ol 1246088-57-2 C₈H₅IN₂O 271.9 (calc.) Drug development
6-Methoxy-1,5-naphthyridin-4-ol 23443-25-6 C₉H₈N₂O₂ 192.16 (calc.) Solubility studies
Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate 1184919-05-8 C₁₁H₉BrN₂O₃ 297.1 Prodrug synthesis

Biological Activity

6-Bromo-3-nitro-1,5-naphthyridin-4-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of 6-Bromo-3-nitro-1,5-naphthyridin-4-ol includes a bromine atom and a nitro group, which are critical for its biological activity. The compound can be represented as follows:

C9H6BrN3O3\text{C}_9\text{H}_6\text{BrN}_3\text{O}_3

The biological activity of 6-Bromo-3-nitro-1,5-naphthyridin-4-ol is attributed to several mechanisms:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The nitro group can undergo bioreduction to form reactive intermediates that induce oxidative stress, leading to apoptosis in cancer cells .

Anticancer Activity

Research indicates that 6-Bromo-3-nitro-1,5-naphthyridin-4-ol exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A37512.15Induces apoptosis
H4607.5Cell cycle arrest at G2/M
HeLa0.21Reactive oxygen species elevation
MCF-70.15Inhibition of proliferation

These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents .

Antimicrobial Activity

6-Bromo-3-nitro-1,5-naphthyridin-4-ol has also demonstrated antimicrobial properties against a range of bacterial and fungal strains. Its effectiveness is summarized in the following table:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans8 µg/mL

These results highlight its potential as an antimicrobial agent in treating infections caused by resistant strains.

Study on Anticancer Properties

In a study conducted on various naphthyridine derivatives, including 6-Bromo-3-nitro-1,5-naphthyridin-4-ol, researchers found that the compound significantly inhibited cell growth in multiple cancer types. The study emphasized the role of the bromine and nitro groups in enhancing anticancer activity through specific molecular interactions .

Antimicrobial Efficacy Study

A comprehensive analysis was performed to evaluate the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results indicated that it could effectively inhibit growth at relatively low concentrations, suggesting its potential application in developing new antibiotics .

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